molecular formula C8H9IN2O2 B13515690 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

Cat. No.: B13515690
M. Wt: 292.07 g/mol
InChI Key: NPIHZFOGLYKUTI-UHFFFAOYSA-N
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Description

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an iodine atom at the 3-position and a carboxylic acid group at the 7-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4,5,6,7-tetrahydro-1H-indazole.

    Carboxylation: The carboxylic acid group at the 7-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Coupling agents such as carbodiimides or phosphonium salts.

Major Products

The major products formed from these reactions include substituted indazoles, amides, esters, and other functionalized derivatives, which are valuable intermediates in organic synthesis and drug development.

Scientific Research Applications

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-1H-indazole: Lacks the tetrahydro and carboxylic acid groups, making it less versatile in certain applications.

    4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and carboxylic acid groups, limiting its reactivity and biological activity.

    3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Features additional methyl groups, which can influence its chemical properties and reactivity.

Uniqueness

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H9IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h5H,1-3H2,(H,10,11)(H,12,13)

InChI Key

NPIHZFOGLYKUTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=NN2)I)C(=O)O

Origin of Product

United States

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